7-Benzyloxy Quetiapine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[4-(2-phenylmethoxybenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c32-17-19-33-18-16-30-12-14-31(15-13-30)28-24-8-4-5-9-26(24)35-27-20-23(10-11-25(27)29-28)34-21-22-6-2-1-3-7-22/h1-11,20,32H,12-19,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQGPVOLZWEAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 7 Benzyloxy Quetiapine
Synthetic Routes from Precursor Compounds
The synthesis of 7-Benzyloxy Quetiapine (B1663577) primarily originates from precursor compounds that are key intermediates in the manufacturing of quetiapine itself. The core of the synthesis involves the strategic introduction of a benzyloxy group onto the dibenzo[b,f] medchemexpress.comresearchgate.netthiazepine ring system.
Strategies for Selective Benzyloxy Functionalization at the C-7 Position
The selective functionalization at the C-7 position is achieved through the synthesis of a hydroxylated intermediate, 7-hydroxyquetiapine, or its precursor, 7-hydroxy-dibenzo[b,f] medchemexpress.comresearchgate.netthiazepin-11(10H)-one. The synthesis of 7-hydroxyquetiapine is a known metabolic pathway of quetiapine, primarily facilitated by cytochrome P450 enzymes in vivo. smolecule.com For chemical synthesis, a similar precursor, 7-hydroxy-dibenzo[b,f] medchemexpress.comresearchgate.netthiazepin-11(10H)-one, is the logical starting point.
The introduction of the benzyloxy group is then accomplished via a Williamson ether synthesis. This classic method involves the deprotonation of the phenolic hydroxyl group at the C-7 position by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) to form the benzyl ether. organic-chemistry.org
Alternatively, the benzyloxy group can be introduced using benzyl trichloroacetimidate (B1259523) under acidic conditions, which can be advantageous for substrates sensitive to basic conditions. organic-chemistry.org The precursor, 7-Benzyloxy-10,11-dihydrodibenzo[b,f] medchemexpress.comresearchgate.netthiazepin-11-one (CAS No: 329217-07-4), is a key intermediate in this synthetic route. guidechem.com
Reaction Conditions and Reagent Optimization
The optimization of reaction conditions is crucial for maximizing the yield and purity of 7-Benzyloxy Quetiapine. Key parameters include the choice of base, solvent, temperature, and the benzylating agent.
For the Williamson ether synthesis, a range of bases can be employed, from strong hydrides like sodium hydride (NaH) for complete deprotonation to milder bases like silver oxide (Ag2O) for more selective reactions, particularly when other sensitive functional groups are present. organic-chemistry.org The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the nucleophilic substitution.
The table below summarizes typical reagents and conditions for O-benzylation.
| Reagent/Condition | Role/Purpose | Typical Examples |
|---|---|---|
| Starting Material | Provides the phenolic hydroxyl group | 7-hydroxy-dibenzo[b,f] medchemexpress.comresearchgate.netthiazepin-11(10H)-one |
| Benzylating Agent | Source of the benzyl group | Benzyl bromide, Benzyl chloride, Benzyl trichloroacetimidate |
| Base | Deprotonates the hydroxyl group | NaH, K2CO3, Ag2O |
| Solvent | Reaction medium | DMF, Acetonitrile, Acetone |
| Temperature | Influences reaction rate | Room temperature to reflux |
Development of Novel Synthetic Pathways
Research into the synthesis of quetiapine and its analogs has led to the exploration of more efficient and environmentally friendly methods.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic protocols. One such approach is the use of dibenzyl carbonate as a benzylating agent. This method, accelerated by catalytic amounts of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), presents an environmentally benign alternative to traditional methods that use benzyl halides, which can be hazardous. researchgate.net This process is characterized by its high atom economy and the use of less toxic reagents. researchgate.netresearchgate.net
Another green approach involves microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times from hours to minutes and improve yields. researchgate.net The application of laccase enzymes in combination with TEMPO has also been explored for the deprotection of benzyl groups, showcasing the potential of biocatalysis in the synthesis and modification of related compounds. uniovi.es
Yield Optimization and Purity Enhancement Techniques
Optimizing the yield and purity of this compound involves careful control over reaction conditions and purification methods. The synthesis of the core intermediate, dibenzo[b,f] medchemexpress.comresearchgate.netthiazepine-11(10H)-one, has been improved to achieve high yields (up to 99%) and purity (99.9% by HPLC). sphinxsai.compsu.edu
Techniques for yield optimization often focus on the efficient extraction of phenolic compounds from reaction mixtures. mdpi.comnih.govchemrevlett.commdpi.com The choice of solvent and extraction conditions plays a significant role in maximizing the recovery of hydroxylated intermediates. nih.gov For purification, column chromatography is a standard method, and for the final product, crystallization is often employed to obtain a high-purity solid.
Synthesis of Isotopic Analogs for Research Applications
Isotopically labeled analogs of quetiapine, such as Quetiapine-d4 and Quetiapine-d8, are valuable tools in research, particularly in metabolic studies and as internal standards for quantitative analysis by mass spectrometry. medchemexpress.combiocompare.com The synthesis of isotopic analogs of this compound, such as 7-O-Benzyloxy Quetiapine-d8, follows similar principles. medchemexpress.comvulcanchem.com
The deuterium (B1214612) labels are typically introduced into the piperazine (B1678402) ring or the ethoxyethanol side chain of the quetiapine molecule. For this compound-d8, the deuterium atoms would likely be incorporated into the N-des[[2-(2-hydroxy)ethoxy]ethyl] side chain prior to its condensation with the 7-benzyloxy-dibenzo[b,f] medchemexpress.comresearchgate.netthiazepine core. The synthesis of deuterated catechols and their subsequent use in forming deuterated ring systems provides a general methodology that can be adapted for introducing deuterium into the aromatic core if required. google.com
The table below lists some known isotopically labeled analogs of quetiapine and related compounds.
| Compound Name | Isotopic Label | Application |
|---|---|---|
| Quetiapine-d4 (hemifumarate) | Deuterium (d4) | Internal standard, metabolic research |
| Quetiapine-d8 (fumarate) | Deuterium (d8) | Internal standard, metabolic research |
| 7-O-Benzyloxy Quetiapine-d8 | Deuterium (d8) | Research compound |
| Carbon-14 Labeled Quetiapine | Carbon-14 | Radiolabeling for metabolic studies |
Preclinical Pharmacological Investigations of 7 Benzyloxy Quetiapine
Molecular Target Engagement Studies
In Vitro Receptor Binding Affinity Profiling
No data available for 7-Benzyloxy Quetiapine (B1663577).
No data available for 7-Benzyloxy Quetiapine.
No data available for this compound.
No data available for this compound.
No data available for this compound.
Enzyme Inhibition and Modulation Assays
Comprehensive searches for data on the interaction of this compound with metabolic enzymes and neurotransmitter transporters yielded no specific results. The pharmacological activity of quetiapine and its major metabolites, such as N-desalkylquetiapine (norquetiapine) and 7-hydroxyquetiapine, is extensively documented, but this body of research does not extend to the benzyloxy derivative. mdpi.comnih.govdrugbank.comcpn.or.krnih.gov
Cytochrome P450 (CYP) Isoform Interaction Studies (e.g., CYP3A4, CYP2D6)
There is no available information from in vitro or in vivo studies detailing the inhibitory or inductive effects of this compound on major cytochrome P450 isoforms, including CYP3A4 and CYP2D6. While quetiapine is known to be a substrate for these enzymes, its 7-benzyloxy analog has not been studied in this context according to the available literature. mdpi.comnih.govdrugbank.comresearchreview.com.au The metabolism of quetiapine itself is primarily mediated by CYP3A4, with a lesser contribution from CYP2D6 to form hydroxylated metabolites. mdpi.comdrugbank.compharmgkb.org
Monoamine Transporter (NET, SERT, DAT) Inhibition Profiling
No data could be found regarding the binding affinity or inhibition potency of this compound at the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), or dopamine (B1211576) transporter (DAT). The antidepressant effects of quetiapine are partly attributed to its active metabolite, norquetiapine (B1247305), which exhibits significant inhibition of NET. nih.govnih.gov However, similar transporter profiling studies for this compound are not present in the scientific literature.
In Vitro Cellular and Biochemical Investigations
Similarly, a thorough search yielded no specific data on the cellular and biochemical effects of this compound.
Cellular Uptake and Distribution Studies
Information regarding the mechanisms of cellular uptake, such as passive diffusion or active transport, and the subsequent intracellular distribution of this compound is not available. Preclinical studies have investigated the distribution of quetiapine, but not this specific derivative. nih.govgoogleapis.com
Impact on Neurotransmitter Release in Isolated Systems
There are no published studies examining the direct impact of this compound on the release of key neurotransmitters like dopamine, serotonin, or norepinephrine from isolated nerve terminals or brain slices.
Cellular Signaling Pathway Modulation
The effects of this compound on intracellular signaling cascades, such as the ERK/NF-κB pathway or other pathways modulated by quetiapine, have not been reported. nih.gov The broader mechanisms of action for quetiapine involve complex interactions with multiple receptor systems and downstream signaling events, but these have not been specifically investigated for this compound. hres.canih.gov
Based on a comprehensive search of available scientific literature, there are no public-facing preclinical pharmacological studies for the specific compound "this compound."
While "this compound" is identifiable as a chemical entity, often cataloged as a research compound, synthetic intermediate, or an impurity related to the synthesis of quetiapine metabolites, there is no accessible data regarding its in vivo pharmacodynamic assessments in animal models.
Consequently, it is not possible to provide information on the following requested topics for this compound:
Neurochemical alterations in specific brain regions
Receptor occupancy studies in animal brains
Behavioral phenotyping in rodent models
The available research focuses extensively on Quetiapine and its primary active metabolite, Norquetiapine (N-desalkylquetiapine), as well as other metabolites like 7-hydroxy quetiapine. However, studies detailing the specific pharmacological actions of this compound could not be located.
Metabolic Characterization and Biotransformation of 7 Benzyloxy Quetiapine
In Vitro Metabolic Stability and Metabolite Identification
In vitro studies using human liver microsomes are instrumental in predicting the metabolic pathways of a new chemical entity. For 7-Benzyloxy Quetiapine (B1663577), these studies reveal several key biotransformation routes.
Enzymatic Hydrolysis of the Benzyloxy Moiety
The benzyloxy group is a key structural feature of 7-Benzyloxy Quetiapine. Enzymatic processes in the liver are capable of cleaving this moiety. This hydrolysis is a significant step in the metabolism of the compound, leading to the formation of a primary metabolite. While specific studies on the enzymatic hydrolysis of this compound are not extensively detailed in the provided results, the general principles of drug metabolism suggest that esterases and other hydrolytic enzymes present in liver microsomes would be responsible for this reaction.
Role of Specific Cytochrome P450 Isoforms in De-benzylation
Table 1: Key Cytochrome P450 Isoforms in Quetiapine Metabolism
| CYP Isoform | Major Role in Quetiapine Metabolism | Specific Role in 7-Hydroxylation |
| CYP3A4 | Primary enzyme for overall metabolism, including sulfoxidation and N-dealkylation. mdpi.comnih.govpharmgkb.orgoup.comdrugbank.comresearchgate.netjpn.caresearchgate.net | Minor role. pharmgkb.orgnih.govoup.com |
| CYP2D6 | Contributes to overall metabolism. mdpi.comdrugbank.com | Major enzyme responsible for the formation of 7-hydroxy quetiapine. mdpi.comnih.govpharmgkb.orgnih.govoup.com |
| CYP3A5 | Minor role in overall metabolism. mdpi.comnih.gov | Not a primary contributor. |
| CYP2C9 | Minor role in overall metabolism. mdpi.com | Not a primary contributor. |
| CYP2C19 | Minor role in overall metabolism. mdpi.com | Not a primary contributor. |
Identification of Other Biotransformation Products
Beyond de-benzylation, this compound is expected to undergo other biotransformation reactions similar to its parent compound, quetiapine. These include sulfoxidation and N-dealkylation.
Sulfoxidation: The formation of a sulfoxide (B87167) metabolite is a major metabolic pathway for quetiapine, primarily mediated by CYP3A4. nih.govdrugbank.comresearchgate.netfda.gov This reaction results in a pharmacologically inactive metabolite. fda.gov
N-dealkylation: This process, also driven by CYP3A4, leads to the formation of N-desalkylquetiapine (norquetiapine). mdpi.comnih.govdrugbank.comresearchgate.net This metabolite is pharmacologically active. mdpi.comresearchgate.net Further metabolism of norquetiapine (B1247305) can occur, including hydroxylation by CYP2D6 to form 7-hydroxy-N-desalkylquetiapine, another active metabolite. nih.govpharmgkb.orgdrugbank.com
Table 2: Major Biotransformation Products of Quetiapine
| Metabolite | Metabolic Reaction | Primary Enzyme(s) | Pharmacological Activity |
| 7-hydroxy quetiapine | Hydroxylation | CYP2D6 mdpi.comnih.govpharmgkb.orgnih.govoup.com | Active mdpi.compharmgkb.orghres.ca |
| Quetiapine sulfoxide | Sulfoxidation | CYP3A4 nih.govdrugbank.comresearchgate.netfda.gov | Inactive fda.gov |
| N-desalkylquetiapine (Norquetiapine) | N-dealkylation | CYP3A4 mdpi.comnih.govdrugbank.comresearchgate.net | Active mdpi.comresearchgate.net |
| 7-hydroxy-N-desalkylquetiapine | N-dealkylation, Hydroxylation | CYP3A4, CYP2D6 nih.govpharmgkb.orgdrugbank.com | Active pharmgkb.orgdrugbank.com |
In Vivo Metabolic Fate in Animal Models
Preclinical studies in animal models provide essential information on the pharmacokinetic profile and tissue distribution of a compound, offering insights into its in vivo behavior.
Pharmacokinetic Profiling in Preclinical Species
Pharmacokinetic studies in animal models such as rats and mice help determine parameters like plasma clearance and half-life. For the parent compound quetiapine, oral administration is followed by rapid absorption. fda.gov The elimination half-life of quetiapine is approximately 6-7 hours. drugbank.com In rats, the oral LD50 of quetiapine is 2000 mg/kg. drugbank.com A study in Wistar mice investigating intranasal delivery of quetiapine-loaded lipospheres reported a shorter Tmax compared to oral suspension. mdpi.com The clearance of quetiapine can be significantly affected by inducers and inhibitors of CYP3A4. researchgate.net While specific pharmacokinetic data for this compound is not available in the provided search results, it is anticipated to have a profile influenced by its metabolic conversion to quetiapine and its subsequent metabolites.
Tissue Distribution of this compound and its Metabolites in Animal Models
Quetiapine is known to distribute widely throughout body tissues. drugbank.comfda.govechemi.com In post-mortem studies, quetiapine and its metabolites have been detected in various tissues, including the brain, liver, and blood. echemi.comresearchgate.net A study in guinea pigs demonstrated that after repeated administration, quetiapine and its metabolite 7-hydroxyquetiapine distribute into hair roots and shafts. nih.gov Research in rats has also focused on the brain concentration of quetiapine after administration. nih.gov Given the lipophilic nature of the benzyloxy group, it is plausible that this compound may exhibit a distinct tissue distribution profile compared to quetiapine, potentially with increased penetration into certain tissues, although specific data is lacking. The distribution of its primary metabolite, 7-hydroxy quetiapine, would likely follow the patterns observed for this metabolite when formed from quetiapine.
Information regarding the metabolic pathways of this compound is not available in current scientific literature.
Extensive research into the metabolism and biotransformation of chemical compounds has not yielded specific data for this compound. This compound is referenced in chemical supply catalogs as a research chemical and is likely a synthetic intermediate or a precursor used in the laboratory synthesis of a known, active metabolite of Quetiapine, specifically 7-hydroxyquetiapine.
In chemical synthesis, a "benzyloxy" group is commonly used as a protecting group for a hydroxyl functional group. This allows other parts of the molecule to be chemically modified without affecting the hydroxyl group. In a final step, the benzyloxy group is removed to yield the desired hydroxylated compound. Therefore, this compound is not a substance that is administered or expected to be metabolized in biological systems.
For clarity, the compound that undergoes extensive metabolism in the body is Quetiapine . The primary metabolic pathways for Quetiapine include:
Sulfoxidation: Formation of the major, but inactive, quetiapine sulfoxide metabolite. drugbank.comglowm.com
Oxidation: This includes the oxidation of an alkyl side chain. pharmgkb.org
N-dealkylation: Formation of N-desalkylquetiapine (norquetiapine), which is an active metabolite. drugbank.comnih.gov
Hydroxylation: Formation of 7-hydroxyquetiapine, another active metabolite. pharmgkb.org
These transformations are primarily carried out by the cytochrome P450 enzyme system in the liver, with CYP3A4 being the major enzyme involved, and CYP2D6 playing a lesser role. pharmgkb.orgnih.gov The resulting metabolites are then eliminated from the body, primarily through urine (approximately 73%) and to a lesser extent, in feces (around 20-21%). drugbank.comnih.gov
There are no corresponding findings for this compound as it is not a drug intended for administration.
Advanced Analytical Methodologies for 7 Benzyloxy Quetiapine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry in pharmaceutical research, enabling the separation of complex mixtures into individual components. For a compound such as 7-Benzyloxy Quetiapine (B1663577), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the separation and quantification of Quetiapine and its metabolites, and these methods are directly adaptable for 7-Benzyloxy Quetiapine. turkjps.orgechemi.com Method development typically focuses on optimizing the separation of the main compound from its potential impurities and degradation products.
Research findings indicate that reverse-phase HPLC is the most common approach. jddtonline.inforasayanjournal.co.in A typical HPLC system for this analysis consists of a C18 column, a mobile phase comprising a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate) and an organic solvent (commonly acetonitrile (B52724) or methanol), and a UV detector. turkjps.orgjddtonline.inforesearchgate.net Gradient elution is often employed to achieve efficient separation within a reasonable timeframe. turkjps.orgresearchgate.net For instance, one validated method for Quetiapine and its metabolites uses a Zorbax Eclipse Plus C18 column with a gradient elution of 10 mM acetate buffer (pH 5) and acetonitrile at a flow rate of 1 mL/min, with detection at 225 nm. turkjps.orgresearchgate.net Such methods are validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. jddtonline.inforasayanjournal.co.in
Below is a table summarizing typical parameters from developed HPLC methods for Quetiapine and its analogues, which would be applicable for this compound research.
| Parameter | Description |
| Stationary Phase | Typically a C18 column (e.g., Zorbax Eclipse Plus, Thermo Symmetry). turkjps.orgjddtonline.inforesearchgate.net |
| Mobile Phase | A mixture of aqueous buffer (e.g., 10 mM acetate buffer, pH 5; Sodium dihydrogen phosphate, pH 4.0) and an organic modifier (e.g., Acetonitrile, Methanol). turkjps.orgjddtonline.inforesearchgate.net |
| Elution Mode | Isocratic or gradient elution. turkjps.orgjddtonline.info |
| Flow Rate | Commonly maintained at 1.0 mL/min. turkjps.orgjddtonline.inforesearchgate.net |
| Detection | UV detection, with wavelengths typically set around 225 nm or 250 nm. turkjps.orgresearchgate.netnih.gov |
| Internal Standard | Often used for improved quantification accuracy (e.g., Carbamazepine). turkjps.orgresearchgate.net |
| Linearity Range | Methods are validated over a specific concentration range, for example, 0.086-171 µg/mL for 7-Hydroxy Quetiapine. turkjps.orgresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of trace amounts of this compound, particularly in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. oup.com This technique has been extensively validated for Quetiapine and its metabolites, like 7-Hydroxy Quetiapine and N-desalkylquetiapine, in matrices such as human plasma and hair. researchgate.netresearchgate.netnih.govuzh.ch
The methodology typically involves a simple sample pretreatment, such as protein precipitation with acetonitrile, followed by chromatographic separation on a C18 column. nih.gov The analysis is performed on a triple-quadrupole tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in the positive ion mode. oup.comnih.gov Quantification is achieved using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. oup.comnih.gov For Quetiapine, the transition m/z 384.2→253.1 is commonly used. oup.comnih.gov These methods can achieve very low limits of quantification (LOQ), often in the sub-ng/mL range, making them ideal for pharmacokinetic studies. nih.govnih.gov
The following table outlines key parameters for LC-MS/MS analysis based on established methods for Quetiapine.
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile is a common one-step method. turkjps.orgnih.gov |
| Chromatography | Fast separation is often achieved on a C18 column with a total run time of a few minutes. nih.gov |
| Ionization | Electrospray Ionization (ESI) in positive mode. oup.comnih.gov |
| Detection | Triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. oup.comnih.gov |
| Analyte Transition | For Quetiapine: m/z 384.2 → 253.1. oup.comnih.gov |
| Limit of Quantification (LOQ) | As low as 0.5-10 ng/mL in human plasma. nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful technique for the analysis of Quetiapine-related compounds. echemi.com However, due to the low volatility and polar nature of compounds like Quetiapine and its hydroxylated analogues, derivatization is typically required before GC-MS analysis. nih.govoup.com A common approach involves converting the analytes into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov
Once derivatized, the sample is analyzed by GC-MS using selected-ion monitoring (SIM) for quantification. nih.gov This approach offers high specificity and sensitivity, with reported limits of quantification for 7-Hydroxy Quetiapine as low as 5 ng/mL in plasma. nih.gov While effective, the need for a derivatization step can make the sample preparation process more time-consuming compared to LC-MS/MS methods. oup.com
Spectroscopic and Spectrometric Characterization in Research
Beyond quantification, the structural confirmation and identification of novel compounds, impurities, or metabolites are critical. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and spectrometric methods such as High-Resolution Mass Spectrometry (HRMS) are indispensable for the definitive characterization of this compound and related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. In the context of this compound research, both one-dimensional (¹H NMR) and two-dimensional NMR techniques would be employed to confirm its chemical structure. This is crucial for verifying the identity of a newly synthesized batch or for characterizing unknown process-related impurities.
For example, research on Quetiapine impurities has utilized ¹H NMR and ¹³C NMR to definitively establish their structures. ingentaconnect.com By analyzing chemical shifts, coupling constants, and through-bond correlations, researchers can confirm the connectivity of atoms and the specific positions of functional groups, such as the benzyloxy group in this compound, and distinguish it from other isomers or related compounds. ingentaconnect.com
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is essential for identifying unknown metabolites and degradation products in complex matrices. lcms.czresearchgate.net Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the confident determination of the elemental composition of an unknown analyte. lcms.czresearchgate.net
In the study of a compound like this compound, HRMS would be used to analyze samples from in vitro or in vivo metabolism studies. An instrument such as a Time-of-Flight (TOF) mass spectrometer can acquire full-scan accurate mass data for both the parent compound and any metabolites formed. lcms.cz By comparing the accurate mass of a potential metabolite to that of the parent drug, researchers can deduce the biotransformation that occurred (e.g., hydroxylation, demethylation). Furthermore, by analyzing the accurate mass fragmentation patterns (MS/MS), the exact location of the metabolic modification can often be pinpointed, providing a high degree of confidence in the metabolite's structure. lcms.cz
Bioanalytical Method Validation for Preclinical Matrices
The validation of bioanalytical methods is a critical regulatory requirement to ensure that the method is suitable for its intended purpose, which is the reliable quantification of a specific analyte in a given biological matrix. For a research compound like this compound, this would involve developing a robust method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and validating it in relevant preclinical matrices such as rat or mouse plasma, serum, or tissue homogenates. europa.eunih.gov The validation process assesses several key parameters to demonstrate the method's performance. europa.euoup.com
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net For this compound, a specificity assessment would involve analyzing blank matrix samples from at least six different sources to check for interferences from endogenous components at the retention time of the analyte and its internal standard. oup.com Additionally, the method would need to demonstrate a lack of interference from structurally related compounds, such as quetiapine and its known major metabolites (e.g., 7-hydroxy quetiapine, norquetiapine (B1247305), and quetiapine sulfoxide), to ensure the detected signal is exclusively from this compound. nih.govnih.govfda.gov
Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable precision and accuracy. oup.com Typically, the LLOQ should have a signal-to-noise ratio of at least 5 and be determined with a precision of ≤20% and accuracy within ±20%. oup.comnih.gov
No published data is available for the specific LLOQ, specificity, or potential interferences for the analysis of this compound in any preclinical matrix.
Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte. It is expressed as the percentage of the nominal value. oup.comnih.gov
These parameters are evaluated at multiple concentration levels using quality control (QC) samples:
LLOQ: At the lowest limit of quantification.
Low QC: Typically three times the LLOQ.
Medium QC: In the mid-range of the calibration curve.
High QC: Near the upper limit of the calibration curve.
For a validated method, both intra-day (within a single run) and inter-day (between different runs on different days) precision and accuracy are assessed. nih.govnih.gov The acceptance criteria for preclinical studies generally require the precision (RSD) to be ≤15% and the accuracy to be within ±15% of the nominal value for all QC levels, except for the LLOQ, where ≤20% is acceptable. oup.comnih.gov
A representative data table for precision and accuracy validation for a related compound, quetiapine, is shown below to illustrate the concept.
Table 1: Illustrative Intra-day and Inter-day Precision and Accuracy Data for Quetiapine Analysis (Note: This data is for Quetiapine, not this compound, and serves only as an example of format and typical results.) | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Precision (RSD%) | Accuracy (%) | Precision (RSD%) | Accuracy (%) | | LLOQ | 1.0 | 7.4 | 104.6 | 6.1 | 95.4 | | Low | 3.0 | 5.2 | 98.7 | 4.9 | 101.2 | | Medium | 500 | 3.8 | 102.5 | 4.1 | 103.8 | | High | 1300 | 4.5 | 97.9 | 5.5 | 99.1 | Source: Adapted from validated method data for Quetiapine. oup.com
No published precision and accuracy data exists for the bioanalysis of this compound.
Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. The stability of this compound would need to be thoroughly evaluated in the specific preclinical matrix under various storage and handling conditions. sci-hub.senih.gov
Key stability assessments include:
Freeze-Thaw Stability: Evaluating analyte stability after multiple freeze-thaw cycles (typically three cycles). researchgate.net
Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a period that mimics the sample handling time during processing.
Long-Term Stability: Determining stability in frozen storage (-20°C or -80°C) for a duration that covers the expected storage time of study samples.
Post-Preparative (Autosampler) Stability: Evaluating the stability of the processed samples in the autosampler. researchgate.net
For each stability test, the mean concentration of the stability QC samples is compared to that of freshly prepared samples, and the deviation should typically be within ±15% for the analyte to be considered stable. researchgate.net
Table 2: Illustrative Stability Assessment Data for Quetiapine in Plasma (Note: This data is for Quetiapine, not this compound, and serves only as an example of format and typical results.)
| Stability Condition | QC Level (ng/mL) | Duration | Mean % Change from Nominal |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | Low (3.0) | -20°C / RT | -4.8% |
| High (1300) | -20°C / RT | -2.1% | |
| Bench-Top (Room Temp) | Low (3.0) | 6 hours | -5.5% |
| High (1300) | 6 hours | -3.7% | |
| Long-Term | Low (3.0) | 30 days at -80°C | -7.2% |
| High (1300) | 30 days at -80°C | -6.4% | |
| Post-Preparative | Low (3.0) | 24 hours at 4°C | -2.9% |
| High (1300) | 24 hours at 4°C | -1.5% |
Source: Adapted from validated method data for Quetiapine. oup.comresearchgate.net
No published stability data is available for this compound in any preclinical matrix.
Potential As a Research Tool and Future Directions
Utility in Elucidating Quetiapine's Pharmacological Mechanisms
While not directly used in pharmacological assays, 7-Benzyloxy Quetiapine (B1663577) is instrumental in the synthesis of high-purity Quetiapine. The benzyloxy group serves as a protective shield for the reactive hydroxyl group on the ethoxyethyl side chain during the manufacturing process. google.comgoogleapis.com This chemical strategy prevents the hydroxyl group from participating in unwanted side reactions, allowing for precise modifications to other parts of the molecular structure. google.com By ensuring the creation of a clean final product, free of confounding impurities, intermediates like 7-Benzyloxy Quetiapine are vital for obtaining reliable data in pharmacological studies. chemmethod.com The pure Quetiapine thus synthesized can then be used to accurately characterize its interactions with a wide array of neurotransmitter receptors, including serotonin (B10506) (5-HT2, 5-HT1A), dopamine (B1211576) (D1, D2), histamine (B1213489) (H1), and adrenergic (α1, α2) receptors. hres.ca The precise mechanism of action of Quetiapine, which is still not fully elucidated, is believed to stem from its unique receptor binding profile, and studies with pure compounds are essential to continue this exploration. mdpi.comnih.gov
Application in Cytochrome P450 Enzyme Profiling and Inhibition Studies
The study of drug metabolism is a critical component of pharmacology, and here too, the availability of pure compounds is paramount. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgdrugbank.comresearchreview.com.au In vitro and in vivo studies have identified CYP3A4 as the main enzyme responsible for metabolizing Quetiapine into its major, inactive sulfoxide (B87167) metabolite, as well as its active metabolite, N-desalkylquetiapine. pharmgkb.orgdrugbank.comdrugbank.com The CYP2D6 enzyme also plays a role, contributing to the formation of another active metabolite, 7-hydroxyquetiapine. mdpi.compharmgkb.org
The use of a protected intermediate like this compound ensures that the Quetiapine used in these metabolic studies is unadulterated. This allows researchers to confidently attribute the observed metabolic pathways and rates of metabolite formation to the specific interactions between Quetiapine and CYP enzymes like CYP3A4 and CYP2D6, without interference from synthesis-related impurities. hres.canih.gov In vitro studies have shown that Quetiapine and its metabolites are weak inhibitors of major CYP enzymes at clinically relevant concentrations, a finding that relies on the purity of the tested compound. hres.caresearchreview.com.au
| Enzyme | Role in Quetiapine Metabolism | Finding | Citation |
| CYP3A4 | Primary metabolizing enzyme | Forms N-desalkylquetiapine (active) and Quetiapine sulfoxide (inactive). | pharmgkb.orgdrugbank.comdrugbank.com |
| CYP2D6 | Secondary metabolizing enzyme | Contributes to the formation of 7-hydroxyquetiapine (active). | mdpi.compharmgkb.org |
| CYP3A5 | Minor role | Considered of minor importance in Quetiapine metabolism. | pharmgkb.org |
Development of Novel Research Probes and Pharmacological Tools
The synthetic pathway involving this compound can be adapted to create novel analogs of Quetiapine that can serve as research probes. By modifying the dibenzothiazepine core or the piperazine (B1678402) side chain before the final debenzylation step (the removal of the benzyl (B1604629) protecting group), chemists can generate a library of new compounds. google.comgoogleapis.com These new molecules can be designed with specific properties, such as fluorescent tags or radiolabels, turning them into powerful tools for visualizing receptor binding, tracking metabolic pathways, or exploring structure-activity relationships. The development of dibenzothiazepine derivatives is an active area of research, aimed at creating compounds with tailored pharmacological profiles. niscpr.res.in For instance, deuterated versions of Quetiapine intermediates, such as 7-O-Benzyloxy Quetiapine-d8, are synthesized for use in metabolic studies and as internal standards in analytical chemistry. medchemexpress.com
Emerging Research Areas for Structurally Related Compounds
The dibenzothiazepine scaffold, which forms the core of Quetiapine, is a versatile structure that continues to be explored for new therapeutic applications. niscpr.res.in Research is expanding beyond antipsychotic activity to investigate how derivatives of this structure can address other conditions. One promising area is the development of multifunctional compounds for treating neuropathic pain. nih.govmdpi.com By hybridizing the dibenzothiazepine structure with pharmacophores from other drugs used for pain and depression, researchers are creating novel compounds with multiple mechanisms of action. nih.govmdpi.commdpi.com These efforts aim to develop single-molecule therapies that can address the complex, multifactorial nature of chronic diseases, representing an exciting future direction for compounds structurally related to Quetiapine. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 7-Benzyloxy Quetiapine purity and structural integrity in preclinical studies?
- Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) for quantitative purity analysis. Structural confirmation should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups, such as the benzyloxy moiety. For forensic or regulatory compliance, follow protocols validated for reproducibility and sensitivity, as outlined in forensic pharmaceutical guidelines .
Q. How should pharmacokinetic studies be designed to assess receptor binding kinetics of this compound?
- Methodological Answer: Conduct positron emission tomography (PET) studies using radiolabeled ligands (e.g., [¹¹C]raclopride for dopamine D2 receptors) to measure transient receptor occupancy. Timing is critical: sample at multiple intervals (e.g., 2–3 hours post-dose for peak occupancy and 12–14 hours for trough levels) to capture dynamic binding profiles. Include dose-ranging cohorts (e.g., 150–600 mg/day) and correlate occupancy with efficacy/safety endpoints, as demonstrated in Quetiapine studies .
Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?
- Methodological Answer: Utilize primary hippocampal neuron cultures exposed to chronic stress (e.g., corticosterone-induced apoptosis) to assess effects on cell proliferation and brain-derived neurotrophic factor (BDNF) expression. Combine with microglial activation assays (e.g., lipopolysaccharide-induced nitric oxide/TNF-α release) to explore anti-inflammatory mechanisms. Validate findings using ELISA or Western blot for protein quantification .
Advanced Research Questions
Q. How can transient dopamine D2 receptor occupancy explain the efficacy and side-effect profile of this compound?
- Methodological Answer: Transient high D2 occupancy (58–64% at 2–3 hours post-dose) may drive acute antipsychotic effects, while rapid dissociation minimizes sustained receptor binding, reducing extrapyramidal symptoms (EPS) and prolactin elevation. To confirm this, design PET studies comparing occupancy kinetics between this compound and its parent compound. Include EPS rating scales (e.g., Simpson-Angus Scale) and prolactin assays in clinical trials .
Q. What statistical approaches address missing data in clinical trials investigating this compound for schizophrenia?
- Methodological Answer: Apply multiple imputation techniques or sensitivity analyses (e.g., worst-case/best-case scenarios) to account for high dropout rates. Use the Last Observation Carried Forward (LOCF) method cautiously, as it may underestimate variability. Stratify analyses by reasons for discontinuation (e.g., adverse events vs. lack of efficacy) and report attrition bias in CONSORT diagrams, as highlighted in Quetiapine trials .
Q. How can researchers mitigate metabolic risks when repurposing low-dose this compound for off-label indications?
- Methodological Answer: In preclinical studies, monitor glucose tolerance (oral glucose tolerance test) and lipid profiles (triglycerides, LDL/HDL cholesterol) in rodent models. Clinically, design prospective trials with frequent metabolic monitoring (baseline, 3/6/12 months) and compare against active controls (e.g., SSRIs). Use propensity score matching in retrospective cohort studies to adjust for confounding variables like obesity or diabetes history .
Q. What experimental designs validate the neurocognitive benefits of this compound in bipolar disorder?
- Methodological Answer: Implement randomized controlled trials (RCTs) with cognitive batteries (e.g., MATRICS Consensus Cognitive Battery) and functional recovery metrics (e.g., Global Assessment of Functioning Scale). Include neuroimaging (fMRI) to correlate cognitive improvements with hippocampal plasticity or prefrontal cortex activation. Control for mood stabilization effects by comparing against mood stabilizers alone .
Contradictions and Limitations in Current Evidence
- Metabolic Effects: Quetiapine studies report conflicting lipid outcomes (e.g., reduced triglycerides vs. elevated cholesterol). Resolve contradictions by standardizing metabolic assays and controlling for diet/exercise in trials .
- Off-Label Use for Insomnia: Limited efficacy data and safety concerns (e.g., weight gain, hepatotoxicity) conflict with clinical adoption. Prioritize polysomnography and long-term safety monitoring in future studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
